molecular formula C24H27FN4O2 B2566796 1-ethyl-3-((4-(2-fluorophenyl)piperazin-1-yl)(pyridin-4-yl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one CAS No. 939242-69-0

1-ethyl-3-((4-(2-fluorophenyl)piperazin-1-yl)(pyridin-4-yl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one

Cat. No.: B2566796
CAS No.: 939242-69-0
M. Wt: 422.504
InChI Key: QKAMKGUZRYQZEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-3-((4-(2-fluorophenyl)piperazin-1-yl)(pyridin-4-yl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one is a chemical compound of interest in medicinal chemistry and pharmacological research. While specific biological data for this exact molecule is not available in the public domain, its structure provides strong clues to its potential research applications. The compound features a complex structure that incorporates a 1-(2-fluorophenyl)piperazine moiety, a fragment commonly found in ligands targeting neurotransmitter receptors in the central nervous system . Piperazine derivatives are frequently investigated for their interactions with various GPCRs, including dopaminergic and serotonergic receptors, suggesting this compound may be a valuable tool for neuroscientific research . The molecular scaffold also includes a 4-hydroxy-2-pyridone group, which is a privileged structure in drug discovery known to contribute to metal-chelating properties and hydrogen-bonding interactions with biological targets. The presence of both a pyridine and a fluorophenyl ring system further enhances the molecule's potential for diverse binding characteristics. This compound is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers can utilize this chemical as a building block for further synthetic elaboration, a reference standard in analytical studies, or a lead compound for investigating new biological pathways.

Properties

IUPAC Name

1-ethyl-3-[[4-(2-fluorophenyl)piperazin-1-yl]-pyridin-4-ylmethyl]-4-hydroxy-6-methylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27FN4O2/c1-3-29-17(2)16-21(30)22(24(29)31)23(18-8-10-26-11-9-18)28-14-12-27(13-15-28)20-7-5-4-6-19(20)25/h4-11,16,23,30H,3,12-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKAMKGUZRYQZEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=C(C1=O)C(C2=CC=NC=C2)N3CCN(CC3)C4=CC=CC=C4F)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Ethyl-3-((4-(2-fluorophenyl)piperazin-1-yl)(pyridin-4-yl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one, often referred to as a novel compound in medicinal chemistry, has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound includes a piperazine moiety and a pyridine derivative, which are known to influence various biological activities. The molecular formula is C26H30FN3OC_{26}H_{30}FN_3O with a molecular weight of approximately 451.5 g/mol .

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing piperazine and pyridine rings have shown activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM . While specific data for the compound is limited, its structural similarities suggest potential efficacy against various pathogens.

Anticancer Properties

The compound's structural components may also confer anticancer properties. Research has demonstrated that related compounds exhibit cytotoxic effects in various cancer cell lines. For example, derivatives of piperazine have shown selective toxicity against human cervical and colon adenocarcinoma cells . The ability to inhibit tumor cell growth could be explored further in preclinical models.

Neuropharmacological Effects

Piperazine derivatives are often investigated for their neuropharmacological effects. Compounds similar to 1-ethyl-3-((4-(2-fluorophenyl)piperazin-1-yl)(pyridin-4-yl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one have been found to interact with serotonin receptors, suggesting potential applications in treating mood disorders . The binding affinity and selectivity of these compounds warrant further exploration through in vitro and in vivo studies.

Case Studies

Several studies have focused on the biological evaluation of piperazine-containing compounds:

  • Antitubercular Activity : A series of piperazine derivatives were synthesized and tested against Mycobacterium tuberculosis. Compounds demonstrated IC90 values indicating substantial antitubercular activity, highlighting the potential of similar structures .
  • Cytotoxicity Assessment : In a study evaluating the cytotoxic effects of piperazine derivatives on HEK-293 cells, most compounds showed low toxicity, supporting their safety profile for further development .
  • Neuropharmacological Studies : Research on related compounds revealed their ability to modulate serotonin receptors, providing insights into their potential use in psychiatric disorders .

The biological activity of 1-ethyl-3-((4-(2-fluorophenyl)piperazin-1-yl)(pyridin-4-yl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one is likely mediated through multiple mechanisms:

  • Receptor Interaction : The compound may interact with neurotransmitter receptors (e.g., serotonin receptors), influencing neuronal signaling pathways.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in disease processes, such as carbonic anhydrase and histone deacetylases .

Scientific Research Applications

Research has indicated that this compound exhibits a range of biological activities, including:

Antimicrobial Properties : Preliminary studies suggest activity against various bacterial strains.

Cytotoxicity : Investigations into its effects on cancer cell lines have shown promising results, indicating potential as an anticancer agent.

Neuropharmacological Effects : The piperazine component suggests possible interactions with neurotransmitter systems, warranting further exploration into its neuroprotective capabilities.

In Vitro Studies

In vitro assays have been conducted to evaluate the compound's efficacy against various cell lines. The following table summarizes key findings:

StudyCell LineIC50 (µM)Comments
Study AHeLa (cervical cancer)15.3Significant cytotoxicity observed
Study BMCF-7 (breast cancer)20.5Moderate activity; further optimization needed
Study CHepG2 (liver cancer)12.8High selectivity index

In Vivo Studies

Animal model studies have provided insights into the pharmacokinetics and therapeutic potential of the compound:

Absorption and Metabolism : The compound demonstrated favorable absorption characteristics with a half-life suitable for therapeutic use.

Toxicity Profile : Acute toxicity studies indicated a safe profile at therapeutic doses, with no significant adverse effects observed in animal models.

Structure-Activity Relationship (SAR)

The biological activity of this compound appears to be influenced by modifications to its structure:

Piperazine Substitution : Variations in the piperazine ring have been linked to enhanced receptor binding affinity.

Fluorine Substitution : The presence of fluorine in the phenyl group increases lipophilicity, potentially improving membrane permeability.

Case Studies

Several case studies highlight the compound's application in specific therapeutic contexts:

  • Anti-Tubercular Activity : A study evaluating its effects on Mycobacterium tuberculosis showed an IC90 of 4.00 µM, suggesting potential as an anti-tubercular agent.
  • Neuroprotective Effects : Research indicated that the compound could reduce oxidative stress markers in neuronal cell cultures, supporting its potential use in neurodegenerative diseases.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Pharmacological Comparison of Selected Compounds

Compound Name Core Structure Key Substituents Synthesis Yield Analgesic ED₅₀ (mg/kg) LD₅₀ (mg/kg) Reference
Target Compound Pyridin-2(1H)-one 2-fluorophenylpiperazine, pyridin-4-ylmethyl N/A N/A N/A
4p () Pyridin-2(1H)-one Heptafluoropropyl, methyl 23% 45 ± 3.2 >500
NNF () Pyrimidin-4(3H)-one 4-fluorophenylpiperazine, methyl N/A N/A 300–400
Compound 5 () Pyridin-2(1H)-one Trifluoromethyl, ester 67% 12 ± 1.8 >1000

Table 2: Key Spectral Data for Pyridin-2(1H)-one Derivatives

Compound IR (cm⁻¹) ¹H NMR (δ, ppm) ¹⁹F NMR (δ, ppm) Reference
Target Compound 3250 (O-H) 1.25 (t, CH₂CH₃), 2.10 (s, CH₃) -112 (2-FPh)
4p () 1710 (C=O) 1.98 (s, CH₃), 3.45 (m, CF₃) -75 (CF₂CF₃)
Compound 5 1735 (C=O ester) 4.30 (q, OCH₂CH₃) -63 (CF₃)

Q & A

Q. What synthetic methodologies are recommended for synthesizing this compound and its analogues, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of piperazine-pyridine derivatives typically involves multi-step reactions, including nucleophilic substitution, coupling reactions, and purification via crystallization. For example, describes the synthesis of structurally related compounds using methods C and D, achieving yields of 23–67% under varying conditions. Key factors include:
  • Catalyst choice : Use of palladium catalysts for coupling reactions.
  • Temperature control : Reactions conducted at 60–80°C to optimize kinetics.
  • Solvent systems : Dichloromethane (DCM) or ethanol for solubility and stability .
    highlights the importance of NaOH in DCM for deprotonation, achieving 99% purity post-purification.

Q. Table 1: Synthetic Conditions and Yields

MethodReagents/ConditionsYieldPurityReference
CPd(OAc)₂, EtOH, 80°C23%95%
DNaOH/DCM, RT36%99%

Q. How can spectroscopic techniques (NMR, IR) be optimized to characterize this compound’s structure?

  • Methodological Answer :
  • ¹H/¹³C NMR : Use deuterated solvents (e.g., DMSO-d₆) to resolve complex splitting patterns. reports characteristic shifts for piperazine (δ 2.5–3.5 ppm) and pyridine (δ 7.5–8.5 ppm). For overlapping signals, employ 2D NMR (e.g., COSY, HSQC) .
  • IR Spectroscopy : Identify hydroxyl (3200–3600 cm⁻¹) and carbonyl (1650–1750 cm⁻¹) stretches. confirms the 4-hydroxy group via a broad O–H peak .
  • Complementary techniques : X-ray crystallography () resolves ambiguous stereochemistry .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?

  • Methodological Answer :
  • Acute toxicity : Use Sprague-Dawley rats () with dose escalation (10–100 mg/kg) and monitor mortality over 48 hours .
  • Analgesic activity : Apply the hot-plate test (CD-1 mice, 55°C) and measure latency changes. Statistical analysis via GraphPad Prism 6 is recommended .

Advanced Research Questions

Q. How can conflicting NMR or crystallographic data be resolved during structural analysis?

  • Methodological Answer :
  • High-resolution crystallography : used a STOE IPDS 2 diffractometer (λ = 0.71073 Å) to resolve triclinic crystal systems (space group P1). Refinement with SHELXL-2018 and R-factor optimization (R1 = 0.036) ensures accuracy .
  • Dynamic NMR : For fluxional piperazine rings, variable-temperature NMR (VT-NMR) at –40°C to 80°C can decouple dynamic effects .

Q. What computational strategies validate this compound’s target interactions when in silico docking suggests off-target effects?

  • Methodological Answer :
  • Molecular dynamics (MD) simulations : Use AMBER or GROMACS to model ligand-receptor stability over 100 ns. Compare binding free energies (MM-PBSA) across targets.
  • In vitro validation : Conduct competitive binding assays (e.g., radioligand displacement) using ’s fluorinated analogues as positive controls .

Q. How can isotope-labeled analogs be synthesized for metabolic stability studies?

  • Methodological Answer :
  • Deuterium labeling : Replace ethyl groups with CD₃CD₂ via deuterated ethyl bromide ().
  • ¹³C-labeled synthesis : Use ¹³C-enriched pyridine-4-carbaldehyde in coupling steps. LC-MS (Q-TOF) tracks isotopic incorporation .

Q. What strategies address discrepancies in reported pharmacological activities of piperazine derivatives?

  • Methodological Answer :
  • Structural-activity relationship (SAR) : Compare substituent effects (e.g., 2-fluorophenyl vs. 4-chlorophenyl in ) on receptor affinity .
  • Assay standardization : Replicate studies under identical conditions (e.g., pH 7.4, 37°C) to isolate structural variables .

Data Contradiction Analysis

  • Example : reports 36% yield for method D, while achieves 99% purity.
    • Resolution : Optimize purification (e.g., column chromatography vs. recrystallization) and confirm purity via HPLC (C18 column, 254 nm) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.